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molecular formula C7H4FNO4 B1330236 3-Fluoro-4-nitrobenzoic acid CAS No. 403-21-4

3-Fluoro-4-nitrobenzoic acid

Cat. No. B1330236
M. Wt: 185.11 g/mol
InChI Key: WVZBIQSKLXJFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138420B2

Procedure details

To a solution of 3-fluoro-4-nitrotoluene (22.45 g, 144.7 mmol) and sodium dichromate dihydrate (60.38 g, 202.6 mmol) in water at 0° C. was added concentrated sulfuric acid (140 mL) dropwise over 3 h. When the addition was complete, the solution was allowed to warm to room temperature over 1 h, and then brought to 90° C. for 1 h. The mixture was allowed to cool to room temperature, diluted with 300 mL water and extracted with ethyl acetate (3×250 mL). The combined organic extracts were concentrated down to 300 mL and extracted with 1 N NaOH (3×250 mL). The aqueous extracts were acidified with 6 N HCl and extracted with ethyl acetate (3×300 mL). The combined organic extracts were dried over MgSO4 and concentrated to give a gummy solid. Trituration with hexane gave the 3-fluoro-4-nitrobenzoic acid as a solid that was collected by filtration (6.51 g, 24%).
Quantity
22.45 g
Type
reactant
Reaction Step One
Name
sodium dichromate dihydrate
Quantity
60.38 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[OH2:12].[OH2:13].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O.CCCCCC>O>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[C:11]([OH:13])=[O:12] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
22.45 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Name
sodium dichromate dihydrate
Quantity
60.38 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
140 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated down to 300 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N NaOH (3×250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a gummy solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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